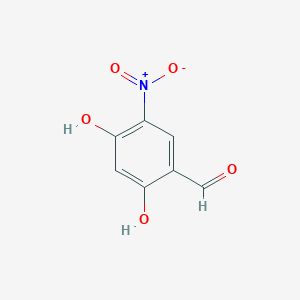
2,4-ジヒドロキシ-5-ニトロベンズアルデヒド
概要
説明
2,4-Dihydroxy-5-nitrobenzaldehyde (2,4-DNB) is a synthetic compound found in a variety of products, including dyes, pesticides, and pharmaceuticals. It is a colorless, crystalline solid with a pungent odor. 2,4-DNB is a versatile molecule with a wide range of applications in scientific research. It is used in the synthesis of other compounds, including heterocyclic compounds, and its unique properties make it a valuable tool for scientists in the fields of chemistry, biochemistry, and pharmacology.
科学的研究の応用
クマリン誘導体の合成
2,4-ジヒドロキシ-5-ニトロベンズアルデヒドは、トンカ豆、ラベンダーオイル、ウッドラフ、スイートクローバーに見られる医薬品補助剤であるクマリンの合成に使用されます .
シッフ塩基配位子の調製
この化合物は、さまざまな化学合成と配位化学の用途において貴重なシッフ塩基配位子の調製に使用されます .
薬理学的調査
2,4-ジヒドロキシ-5-ニトロベンズアルデヒドとクロロゲン酸の相互作用は、薬理学的研究において重要なラット肝臓グルコース-6-ホスファターゼ系の構成要素に関して研究されています .
蛍光受容体の合成
これは、生化学および医療診断において潜在的な用途を持つ、亜鉛選択的スピロピランベースの蛍光および光再生可能受容体の合成に使用されます .
モリブデン錯体の合成
2,4-ジヒドロキシ-5-ニトロベンズアルデヒドから誘導されたアロイルヒドラゾン型配位子と配位したモリブデン錯体の合成に関する研究が行われました。 これらの錯体は、触媒作用と材料科学において潜在的な用途を持っています .
Safety and Hazards
作用機序
Target of Action
The primary target of 2,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is xanthine oxidase (XO) . XO is an enzyme involved in the metabolism of purines, which are key components of DNA and RNA. It catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid .
Mode of Action
DHNB acts as a potent inhibitor of XO . It is a time-dependent XO inhibitor with a mechanism of action that seems to be similar to allopurinol, a commonly used drug for the treatment of hyperuricemia . DHNB interacts with the molybdenum center of XO and is slowly converted to its carboxylic acid .
Biochemical Pathways
By inhibiting XO, DHNB disrupts the purine metabolism pathway, specifically the conversion of hypoxanthine to xanthine and xanthine to uric acid . This results in a decrease in the production of uric acid, a compound that can contribute to conditions such as gout and hyperuricemia when present in high levels .
Pharmacokinetics
It has been suggested that dhnb has low toxicity and enhances therapeutic efficacy, even at low doses, in co-administration with allopurinol .
Result of Action
The inhibition of XO by DHNB leads to a decrease in uric acid production. This can effectively control serum uric acid content, making DHNB a potential therapeutic agent for the treatment of hyperuricemia and gout . In a mouse model of acute hyperuricemia, a moderate dose of DHNB significantly inhibited serum XO activity .
生化学分析
Biochemical Properties
2,4-Dihydroxy-5-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key interactions is with xanthine oxidase, an enzyme involved in purine metabolism. 2,4-Dihydroxy-5-nitrobenzaldehyde acts as an inhibitor of xanthine oxidase, thereby affecting the production of uric acid . Additionally, this compound interacts with other biomolecules such as chlorogenic acid, influencing the activity of the rat hepatic glucose 6-phosphatase system . These interactions highlight the compound’s potential in modulating enzymatic activities and metabolic pathways.
Cellular Effects
2,4-Dihydroxy-5-nitrobenzaldehyde has been shown to exert various effects on different types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of xanthine oxidase can lead to reduced levels of uric acid, which in turn affects cellular metabolism and signaling pathways related to oxidative stress . Furthermore, 2,4-Dihydroxy-5-nitrobenzaldehyde has been observed to impact gene expression by modulating the activity of transcription factors involved in metabolic regulation .
Molecular Mechanism
The molecular mechanism of 2,4-Dihydroxy-5-nitrobenzaldehyde involves its binding interactions with specific biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of xanthine oxidase, preventing the enzyme from catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition is achieved through the formation of a stable complex between 2,4-Dihydroxy-5-nitrobenzaldehyde and the enzyme, leading to a decrease in enzyme activity. Additionally, the compound’s interactions with other proteins and enzymes can result in changes in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dihydroxy-5-nitrobenzaldehyde have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 2,4-Dihydroxy-5-nitrobenzaldehyde can maintain its inhibitory effects on xanthine oxidase and other enzymes, leading to sustained changes in cellular metabolism and function . These findings suggest that the compound’s biochemical properties are preserved over time, making it a reliable tool for research.
Dosage Effects in Animal Models
The effects of 2,4-Dihydroxy-5-nitrobenzaldehyde have been evaluated in animal models to determine its dosage-dependent impact. In a mouse model of acute hyperuricemia, a moderate dose of 10 mg/kg of 2,4-Dihydroxy-5-nitrobenzaldehyde effectively controlled serum uric acid levels and significantly inhibited serum xanthine oxidase activity . Higher doses, such as 500 mg/kg, were found to be safe, with no general toxicity observed in treated mice . These studies indicate that 2,4-Dihydroxy-5-nitrobenzaldehyde has a favorable safety profile and can be used at varying dosages to achieve desired biochemical effects.
Metabolic Pathways
2,4-Dihydroxy-5-nitrobenzaldehyde is involved in several metabolic pathways, primarily through its interactions with enzymes such as xanthine oxidase. By inhibiting this enzyme, the compound affects the purine metabolism pathway, leading to reduced production of uric acid . Additionally, 2,4-Dihydroxy-5-nitrobenzaldehyde interacts with other metabolic enzymes, influencing metabolic flux and the levels of various metabolites . These interactions highlight the compound’s role in modulating key biochemical pathways and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2,4-Dihydroxy-5-nitrobenzaldehyde within cells and tissues are critical for its biochemical effects. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and localization within cells . Once inside the cell, 2,4-Dihydroxy-5-nitrobenzaldehyde can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects on enzymatic activities and metabolic processes . These transport and distribution mechanisms are essential for the compound’s cellular functions and overall efficacy.
Subcellular Localization
The subcellular localization of 2,4-Dihydroxy-5-nitrobenzaldehyde plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . In these compartments, 2,4-Dihydroxy-5-nitrobenzaldehyde interacts with enzymes and other biomolecules, modulating their activities and influencing cellular processes . The precise localization of the compound within cells is essential for its biochemical effects and potential therapeutic applications.
特性
IUPAC Name |
2,4-dihydroxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)7(11)2-6(4)10/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDICCJVJOMHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352772 | |
| Record name | 2,4-Dihydroxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53844-98-7 | |
| Record name | 2,4-Dihydroxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


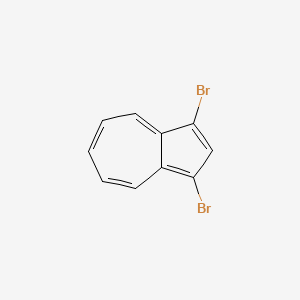
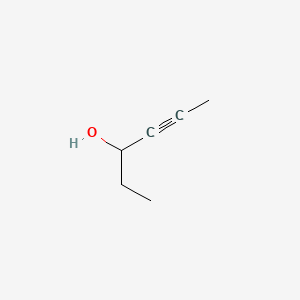

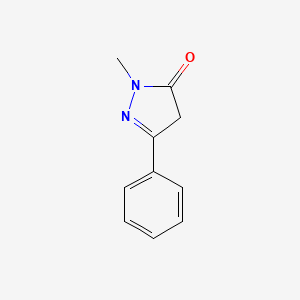

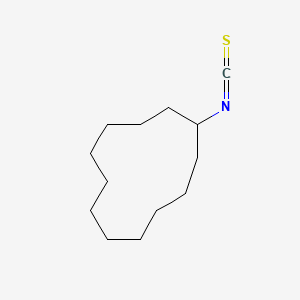
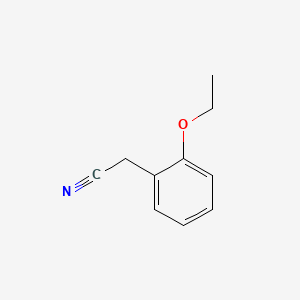
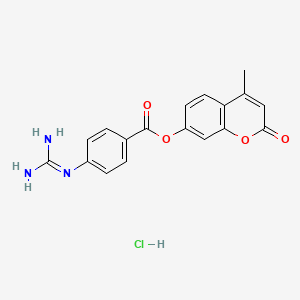
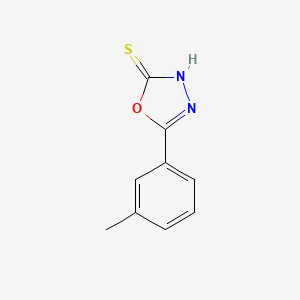
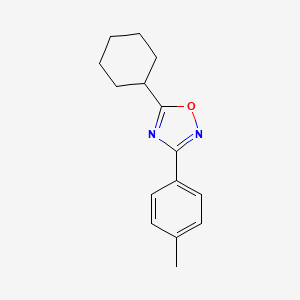
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1595132.png)

